

Sodium Nitride (Na₃N) in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Scientists

Introduction

Sodium nitride (Na₃N) is an inorganic compound that has garnered interest in materials science primarily due to its role as a nitrogen source in the synthesis of other important nitride materials.[1][2] Unlike more stable nitrides such as lithium nitride (Li₃N), Na₃N is an extremely unstable alkali metal nitride.[3][4] Its high reactivity, particularly with water and air, and its tendency to decompose at relatively low temperatures present significant challenges for its direct application and handling.[1][3] Consequently, Na₃N is predominantly a subject of academic research rather than a widely used industrial material.[1] These notes provide an overview of its properties, synthesis, and potential applications as a precursor in materials synthesis.

Physicochemical Properties of Sodium Nitride

Sodium nitride's utility in materials science is dictated by its physical and chemical properties. There is some variability in the reported values across different studies, which is likely due to the compound's inherent instability and the challenges associated with its synthesis and characterization.

Property	Value	Source(s)
Chemical Formula	Na₃N	[1][2][3][4][5]
Molar Mass	82.976 g/mol	[4]
Appearance	Reddish-brown or dark blue solid	[2][4][5]
Crystal Structure	Cubic, anti-ReO₃ type (Space group: Pm-3m)	[4][6]
Decomposition Temperature	Decomposes around 87 °C (360 K) to 104 °C	[2][4]
Density	~2.17 - 2.26 g/cm ³	[2][5]
Enthalpy of Formation $(\Delta fH \leftrightarrow_{298})$	+64 kJ/mol	[4]
Solubility in Water	Reacts violently	[1]
Band Gap	Exhibits semiconductor properties	[4]

Applications in Materials Science

Due to its extreme instability, direct applications of sodium nitride in materials science are limited. Its primary role is as a highly reactive source of nitride ions (N³⁻) for the synthesis of other, more stable, and technologically important nitride materials.

Precursor for Ternary and Quaternary Nitrides

Sodium nitride can be used in solid-state reactions to synthesize complex nitrides. Its high reactivity can, in some cases, lower the required reaction temperatures compared to using dinitrogen (N_2) .

Potential Nitrogen Source for Gallium Nitride (GaN) and Silicon Nitride (Si₃N₄)

In principle, Na₃N can serve as a nitrogen source for the synthesis of wide-bandgap semiconductors like GaN and advanced ceramics like Si₃N₄.[1] However, its practical use is hampered by its instability and the availability of more convenient nitrogen sources like ammonia (NH₃) or sodium azide (NaN₃).

Experimental Protocols

Detailed, replicable experimental protocols for the synthesis and application of Na₃N are scarce in the literature due to the compound's hazardous and unstable nature. The following are general methodologies derived from published research. Extreme caution is advised, and these procedures should only be attempted by experienced researchers in appropriately equipped laboratories with inert atmosphere capabilities.

Protocol 1: Synthesis of Sodium Nitride (Na₃N) via Atomic Beam Co-deposition

This method, pioneered by Fischer and Jansen, involves the reaction of elemental sodium and nitrogen at an atomic level under high vacuum and cryogenic conditions.

Objective: To synthesize Na₃N by depositing atomic beams of sodium and nitrogen onto a cooled substrate.

Materials:

- High-purity sodium metal
- High-purity nitrogen gas (N₂)
- Cooled sapphire substrate

Equipment:

- Ultra-high vacuum (UHV) chamber
- Sodium effusion cell
- Nitrogen plasma source (to generate atomic nitrogen)

- · Cryogenic cooling system for the substrate holder
- In-situ characterization tools (e.g., X-ray diffraction) are highly recommended.

Methodology:

- The UHV chamber is evacuated to a base pressure of $< 10^{-8}$ mbar.
- The sapphire substrate is cooled to approximately 77 K (-196 °C).
- A beam of atomic sodium is generated from the effusion cell and directed towards the substrate.
- Simultaneously, a beam of atomic nitrogen is generated using a plasma source and codeposited onto the cooled substrate.
- The deposition rates are controlled to achieve the desired Na:N stoichiometry.
- After deposition, the substrate is slowly warmed to room temperature (298 K) to allow for the crystallization of Na₃N.[4]
- The resulting Na₃N film must be handled under a strict inert atmosphere (e.g., argon) at all times.

Protocol 2: Synthesis of Sodium Nitride (Na₃N) via Plasma-Activated Nitrogen

This method, developed by Vajenine, involves the reaction of elemental sodium with plasmaactivated nitrogen.

Objective: To synthesize Na₃N by reacting sodium metal with nitrogen plasma.

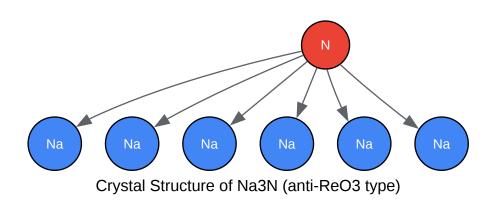
Materials:

- High-purity sodium metal or Na-K alloy
- High-purity nitrogen gas (N₂)

Equipment:

- Vacuum chamber equipped with a plasma source
- Inert atmosphere glovebox
- Centrifuge (for separation if using Na-K alloy)

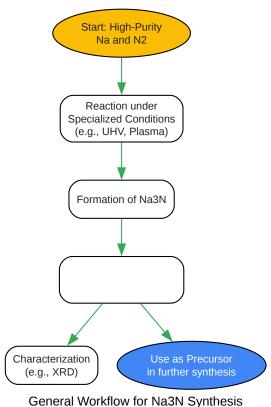
Methodology:


- Elemental sodium is placed in the reaction chamber.
- The chamber is evacuated and backfilled with high-purity nitrogen gas.
- A plasma is generated to create activated nitrogen species.
- The activated nitrogen reacts with the surface of the sodium metal to form Na₃N.
- This method can be facilitated by using a liquid Na-K alloy to provide a constantly refreshed reactive surface.
- If Na-K alloy is used, the excess liquid metal is removed by washing with fresh alloy, followed by centrifugation to separate the solid Na₃N product.[4]
- All handling of the product must be performed in a pure argon environment due to its extreme air and moisture sensitivity.[4]

Visualizations Crystal Structure of S

Crystal Structure of Sodium Nitride

The following diagram illustrates the anti-ReO₃ crystal structure of Na₃N, showing the coordination of nitrogen atoms with sodium atoms.


Click to download full resolution via product page

Caption: NNa6 octahedron in the anti-ReO3 structure of Na3N.

General Workflow for Na₃N Synthesis

The diagram below outlines the general experimental workflow for the synthesis of Na₃N, highlighting the critical need for an inert environment.

Click to download full resolution via product page

Caption: Simplified workflow for the synthesis and handling of Na3N.

Safety and Handling

Sodium nitride is a highly reactive and hazardous material.

- Reaction with Water and Air: It reacts violently with water to produce sodium hydroxide and ammonia gas.[1] It is also highly sensitive to air.
- Storage: Na₃N must be stored and handled under a dry, inert atmosphere (e.g., in a glovebox filled with argon) at all times to prevent decomposition and hazardous reactions.
- Toxicity: While data on Na₃N itself is limited, its decomposition products (ammonia) are toxic upon inhalation.

Due to its extreme instability, research and applications involving Na₃N remain challenging and are primarily of fundamental scientific interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sodium Nitride Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 2. Sodium Nitride Formula Structure, Properties, Uses, Sample Questions GeeksforGeeks [geeksforgeeks.org]
- 3. collegedunia.com [collegedunia.com]
- 4. Sodium nitride Wikipedia [en.wikipedia.org]
- 5. Sodium Nitride Formula Structure, Properties, Uses [pw.live]
- 6. webqc.org [webqc.org]
- To cite this document: BenchChem. [Sodium Nitride (Na₃N) in Materials Science: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b576712#applications-of-na3n-in-materials-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com